molecular formula C11H10F3N B13978567 N-(4-(Trifluoromethyl)benzyl)prop-2-YN-1-amine

N-(4-(Trifluoromethyl)benzyl)prop-2-YN-1-amine

Cat. No.: B13978567
M. Wt: 213.20 g/mol
InChI Key: PSMDIFMJWUIWGW-UHFFFAOYSA-N
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Description

N-(4-(Trifluoromethyl)benzyl)prop-2-YN-1-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzylamine moiety, which is further linked to a prop-2-yn-1-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Trifluoromethyl)benzyl)prop-2-YN-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-(Trifluoromethyl)benzylamine and propargyl bromide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

    Procedure: The 4-(Trifluoromethyl)benzylamine is reacted with propargyl bromide under reflux conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(Trifluoromethyl)benzyl)prop-2-YN-1-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amine group.

    Cycloaddition Reactions: The alkyne group in the compound makes it suitable for cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition to form triazoles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, modifying the functional groups attached to the benzylamine moiety.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like alkyl halides and bases such as sodium hydride.

    Cycloaddition: Copper(I) catalysts and azides for the formation of triazoles.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products

    Triazoles: Formed through cycloaddition reactions.

    Amines and Amides: Resulting from substitution reactions.

    Alcohols and Ketones: Products of oxidation reactions.

Scientific Research Applications

N-(4-(Trifluoromethyl)benzyl)prop-2-YN-1-amine has several scientific research applications:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: Employed in the development of advanced materials with unique electronic and optical properties.

    Biological Studies: Investigated for its interactions with biological targets, including enzymes and receptors.

    Agricultural Chemistry: Utilized in the synthesis of agrochemicals for pest control and plant growth regulation.

Mechanism of Action

The mechanism of action of N-(4-(Trifluoromethyl)benzyl)prop-2-YN-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. The alkyne group can participate in click chemistry reactions, facilitating the formation of bioactive molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzylamine: A precursor in the synthesis of N-(4-(Trifluoromethyl)benzyl)prop-2-YN-1-amine.

    N-(4-Fluorobenzyl)prop-2-yn-1-amine: Similar structure but with a fluorine atom instead of a trifluoromethyl group.

    N-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-amine: Similar structure but with the trifluoromethyl group attached directly to the phenyl ring.

Uniqueness

This compound is unique due to the presence of both the trifluoromethyl and alkyne groups, which confer distinct chemical reactivity and biological activity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the alkyne group allows for versatile chemical modifications.

Properties

Molecular Formula

C11H10F3N

Molecular Weight

213.20 g/mol

IUPAC Name

N-[[4-(trifluoromethyl)phenyl]methyl]prop-2-yn-1-amine

InChI

InChI=1S/C11H10F3N/c1-2-7-15-8-9-3-5-10(6-4-9)11(12,13)14/h1,3-6,15H,7-8H2

InChI Key

PSMDIFMJWUIWGW-UHFFFAOYSA-N

Canonical SMILES

C#CCNCC1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

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